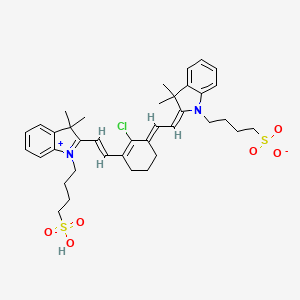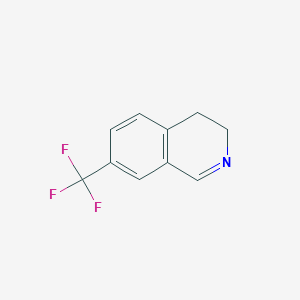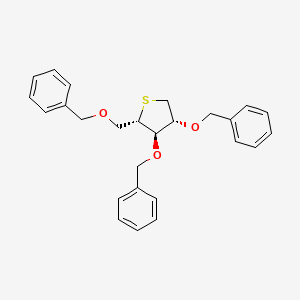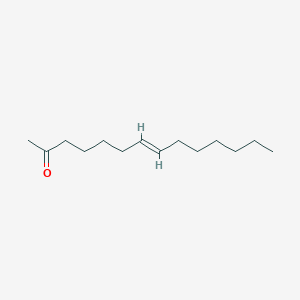![molecular formula C18H13N3O2S B12927040 2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline CAS No. 52979-10-9](/img/structure/B12927040.png)
2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the Naphthalen-2-ylsulfinyl Group: This step involves the sulfoxidation of a naphthalene derivative followed by its coupling with the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted quinazolinone derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor or enzyme modulator.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include:
Kinases: Inhibition of kinase activity, leading to the modulation of signaling pathways involved in cell growth and proliferation.
Enzymes: Binding to enzyme active sites, resulting in the inhibition or activation of enzymatic activity.
Receptors: Interaction with cellular receptors, influencing signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoquinazolin-4(1H)-one: Lacks the naphthalen-2-ylsulfinyl group, resulting in different chemical properties and applications.
6-(Naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one:
Uniqueness
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one is unique due to the presence of both the amino group and the naphthalen-2-ylsulfinyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52979-10-9 |
|---|---|
Molekularformel |
C18H13N3O2S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-amino-6-naphthalen-2-ylsulfinyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3O2S/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)24(23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
InChI-Schlüssel |
HSEIXEXKGPZXCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=C(C=C3)N=C(NC4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)

![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
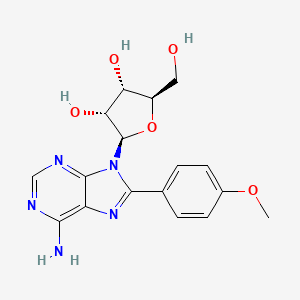
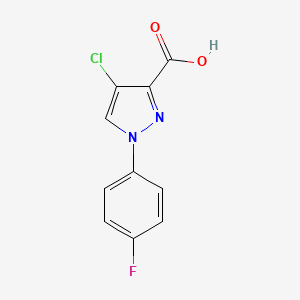


![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
